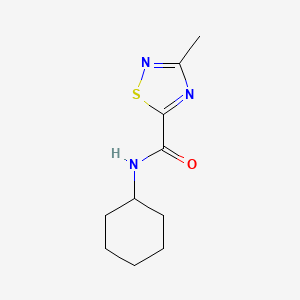

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-7-11-10(15-13-7)9(14)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMMDYNUGMOFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiadiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation.

Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its biological activity against various pests and pathogens.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins involved in key biological processes, such as DNA synthesis, cell division, and signal transduction.

Pathways Involved: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death. In cancer cells, it may induce apoptosis (programmed cell death) by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the carboxamide group significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Thiadiazole Carboxamide Derivatives

*Predicted values based on substituent hydrophobicity trends.

- Cyclohexyl Group : Introduces moderate lipophilicity (logP ~2.5), balancing membrane permeability and solubility. The bulky aliphatic ring may reduce metabolic oxidation compared to aromatic substituents.

- 3-Methoxyphenylethyl (BK43595) : Higher logP (2.8) due to the aromatic moiety, likely reducing aqueous solubility (0.08 mg/mL) but enhancing interactions with hydrophobic binding pockets.

- Morpholinoethyl (CAS 1448071-19-9): Polar morpholine group lowers logP (1.2) and improves solubility (0.45 mg/mL), favoring pharmacokinetics in hydrophilic environments .

Research Findings and Implications

Bioactivity Trends

- Lipophilicity and Activity: Cyclohexyl-substituted compounds may exhibit enhanced blood-brain barrier penetration compared to polar morpholinoethyl analogs . However, excessive hydrophobicity (e.g., 3-methoxyphenylethyl) could limit solubility and oral bioavailability .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can intermediates be characterized?

The synthesis of 1,2,4-thiadiazole carboxamides typically involves cyclization of thiosemicarbazides or coupling reactions. For example:

- Step 1 : Reacting isothiocyanate derivatives (e.g., N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides) with hydrazine derivatives (e.g., N-phenylhydrazinecarboxamides) in acetonitrile under reflux yields intermediates .

- Step 2 : Cyclization using iodine and triethylamine in DMF generates the 1,3,4-thiadiazole core, with sulfur elimination .

- Characterization : Confirm intermediates and products via - and -NMR spectroscopy, comparing shifts to known thiadiazole derivatives (e.g., δ 160–170 ppm for carboxamide carbonyls) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Key steps:

- Data collection : Use high-resolution diffraction data (e.g., synchrotron sources) for accurate electron density maps.

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (< 5% for high-quality structures) .

- Validation tools : Check for geometric outliers (e.g., bond lengths, angles) using CIF validation tools in the Cambridge Structural Database .

Q. What biological activities are commonly investigated for 1,2,4-thiadiazole carboxamides, and what assays are used?

Thiadiazole derivatives are screened for:

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer activity : MTT assays on cancer cell lines (e.g., IC values) with statistical validation via Student’s t-test (p ≤ 0.05) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with dose-response curves .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly for scale-up?

- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve atom economy .

- Catalysis : Use coupling agents like HATU or EDCI for amide bond formation, monitoring reaction progress via TLC or HPLC .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 10–15 minutes vs. hours) while maintaining yield (> 80%) .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Control standardization : Ensure consistent cell lines, bacterial strains, and assay conditions (e.g., pH, temperature) .

- SAR analysis : Compare substituent effects (e.g., methyl vs. cyclohexyl groups) on activity using molecular docking (e.g., AutoDock Vina) to identify binding mode variations .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- LogP calculation : Use fragment-based methods (e.g., Crippen’s method) to estimate lipophilicity, critical for drug-likeness .

- pKa prediction : Apply quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to determine ionization states .

- Solubility : Correlate Hansen solubility parameters with experimental data from shake-flask methods .

Q. How can stability studies be designed for this compound under varying conditions?

- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), monitoring via HPLC-UV .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .

Methodological Guidance

Q. What analytical techniques are critical for purity assessment of this compound?

Q. How can researchers design structure-activity relationship (SAR) studies for thiadiazole carboxamides?

- Scaffold modification : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heterocyclic groups) on the thiadiazole and carboxamide moieties .

- 3D-QSAR : Perform CoMFA or CoMSIA analysis to correlate steric/electronic features with activity .

- In silico screening : Use molecular dynamics simulations to assess target binding (e.g., kinase ATP pockets) .

Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?

- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps (e.g., column chromatography conditions) .

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., thiosemicarbazides) to troubleshoot failed cyclizations .

- Collaborative validation : Cross-verify protocols with independent labs, sharing raw NMR and HPLC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.